REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[N:3]=1.[NH2:14][C:15]1[CH:20]=[C:19]([C:21]([O:23][CH3:24])=[O:22])[CH:18]=[CH:17][C:16]=1B(O)O.C([O-])([O-])=O.[K+].[K+]>COCCO.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[NH2:14][C:15]1[CH:20]=[C:19]([CH:18]=[CH:17][C:16]=1[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[N:3]=1)[C:21]([O:23][CH3:24])=[O:22] |f:2.3.4,5.6,7.8.9.10|
|
Name
|
|
Quantity
|
1.7 g
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Type
|
reactant
|
Smiles
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ClC1=NC2=CC=C(C=C2C=C1)OC
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Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=CC(=C1)C(=O)OC)B(O)O
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Name
|
|
Quantity
|
2.43 g
|
Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
ethylene glycol monomethyl ether H2O
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Quantity
|
35 mL
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Type
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solvent
|
Smiles
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COCCO.O
|
Name
|
|
Quantity
|
158 mg
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Type
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catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
|
After aqueous workup with EtOAc extraction
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Type
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CUSTOM
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Details
|
the resulting crude product was purified by silica gel column (PE/EtOAc=15/1 to 3/1)
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)OC)C=CC1C1=NC2=CC=C(C=C2C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 18.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |